3,5-Dibromopyrazine-2,6-diamine
Description
Significance of Pyrazine (B50134) Scaffolds in Contemporary Chemical Research
Pyrazine scaffolds, which are six-membered aromatic rings containing two nitrogen atoms in a 1,4-orientation, are of paramount importance in contemporary chemical research. nih.gov These structures are integral to a wide array of biologically active molecules and functional materials. researchgate.netnih.gov In medicinal chemistry, the pyrazine nucleus is a privileged scaffold, appearing in numerous pharmaceuticals with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.netmdpi.com The arrangement of nitrogen atoms in the pyrazine ring allows for a variety of interactions with biological targets. nih.gov Furthermore, pyrazine derivatives are extensively utilized in materials science as building blocks for organic semiconductors, fluorescent dyes, and polymers due to their unique electronic properties. researchgate.nettandfonline.com
Overview of Halogenated Nitrogen-Heterocyclic Compounds in Synthetic Chemistry
Halogenated nitrogen-heterocyclic compounds are indispensable tools in synthetic chemistry. The presence of one or more halogen atoms on the heterocyclic ring significantly influences the compound's reactivity and physical properties. mdpi.comsigmaaldrich.com Halogens act as excellent leaving groups in nucleophilic substitution reactions and are crucial for participation in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. sigmaaldrich.comrsc.org This reactivity allows for the straightforward introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. mdpi.com The type of halogen (fluorine, chlorine, bromine, iodine) can be strategically chosen to fine-tune the reactivity and selectivity of subsequent transformations. mdpi.comexlibrisgroup.com
Historical Perspectives and Evolution of Pyrazine Synthesis and Functionalization Methodologies
The synthesis of pyrazines has a rich history, with some of the earliest methods still in use today. The Staedel–Rugheimer pyrazine synthesis, dating back to 1876, and the Gutknecht pyrazine synthesis from 1879 are foundational methods based on the self-condensation of α-amino ketones. wikipedia.org Over the years, a multitude of synthetic strategies have been developed to access a diverse array of substituted pyrazines. These include condensation reactions, ring closures of acyclic precursors, and metal-catalyzed reactions. researchgate.net
The functionalization of the pyrazine ring has also evolved significantly. Early methods often relied on classical electrophilic substitution, which can be challenging due to the electron-deficient nature of the pyrazine ring. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the field, providing highly efficient and regioselective methods for introducing carbon-carbon and carbon-heteroatom bonds. rsc.org More recently, direct C-H activation has emerged as a powerful tool for pyrazine functionalization, offering a more atom-economical approach. rsc.org
Properties
IUPAC Name |
3,5-dibromopyrazine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N4/c5-1-3(7)10-4(8)2(6)9-1/h(H4,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLAFGNOMZXJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)Br)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 3,5 Dibromopyrazine 2,6 Diamine
Synthetic Routes and Reaction Mechanisms
The synthesis of 3,5-Dibromopyrazine-2,6-diamine typically starts from commercially available 2,6-diaminopyrazine. A common method involves the direct bromination of the pyrazine (B50134) ring. One documented procedure describes the treatment of 2,6-diaminopyrazine with N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and water. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are directed to the electron-rich positions 3 and 5, ortho to the amino groups.
Another potential synthetic pathway could involve a multi-step sequence starting from 2,6-dichloropyrazine. This would likely proceed through nitration to introduce nitro groups at the 3 and 5 positions, followed by amination to replace the chlorine atoms with amino groups, and finally, a reduction of the nitro groups to amines, though this is a more complex route. A similar multi-step synthesis has been reported for the related compound 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), which starts from 2,6-dichloropyrazine. osti.govosti.govgoogle.com
Physicochemical Properties
The physicochemical properties of 3,5-Dibromopyrazine-2,6-diamine are influenced by the presence of both the bromine atoms and the amino groups on the pyrazine core.
| Property | Value |
| Molecular Formula | C₄H₄Br₂N₄ |
| Molecular Weight | 267.91 g/mol |
| Appearance | Solid |
| Melting Point | Data not widely available |
| Solubility | Likely soluble in polar organic solvents |
Note: Specific experimental data for some properties may not be readily available in public literature.
Spectroscopic and Crystallographic Analysis
The structure of 3,5-Dibromopyrazine-2,6-diamine can be unequivocally confirmed through a combination of spectroscopic techniques and crystallographic analysis.
¹H NMR: The ¹H NMR spectrum is expected to show a signal for the amino protons. The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct signals for the carbon atoms of the pyrazine ring.
Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, and the characteristic isotopic pattern of a dibrominated compound would be observable.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amino groups, typically in the region of 3300-3500 cm⁻¹.
Chemical Reactivity and Advanced Functionalization of 3,5 Dibromopyrazine 2,6 Diamine
Nucleophilic Displacement Reactions of Bromine Substituents
The carbon-bromine bonds at the 3- and 5-positions of the pyrazine (B50134) ring are susceptible to nucleophilic displacement, primarily through transition metal-catalyzed cross-coupling reactions. These methods provide powerful tools for creating carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of complex pyrazine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, and it is highly applicable to halogenated pyrazines. rsc.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. libretexts.org For 3,5-Dibromopyrazine-2,6-diamine, the bromine atoms can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups.
The general catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The presence of amino groups on the pyrazine ring can influence the reaction's efficiency, potentially by coordinating with the palladium catalyst. However, successful couplings have been demonstrated on nitrogen-rich heterocycles with unprotected N-H groups using appropriate ligands and conditions. nih.gov The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand (e.g., phosphines), base, and solvent system is critical for achieving high yields. rsc.orgmdpi.comsigmaaldrich.com
Microwave irradiation has been shown to accelerate Suzuki coupling reactions on substituted pyrazines, often leading to excellent yields in significantly reduced reaction times. rsc.org
| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst System | Product | Yield | Ref. |
| Halogenated Pyrazine | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted Pyrazine | Good to Excellent | rsc.org |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72% | mdpi.com |
| 3-Chloroindazole | 3-Fluorophenylboronic Acid | Pd(II) Precatalyst / K₃PO₄ | 3-(3-Fluorophenyl)indazole | Good | nih.gov |
This table presents illustrative examples of Suzuki-Miyaura reactions on related heterocyclic compounds to demonstrate the potential applications for 3,5-Dibromopyrazine-2,6-diamine.
Directed Amination and C-N Bond Formation Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction allows for the substitution of the bromine atoms on 3,5-Dibromopyrazine-2,6-diamine with a wide array of primary or secondary amines, leading to highly functionalized diaminopyrazine derivatives. The reaction's utility stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org
The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond. libretexts.org The choice of a suitable palladium catalyst and, crucially, a sterically hindered phosphine (B1218219) ligand is essential for high efficiency. wikipedia.orgnih.gov Bases such as sodium tert-butoxide (NaOtBu) are commonly employed. chemspider.com The reaction can be applied to various heterocyclic halides, making it a viable method for functionalizing the pyrazine core. chemspider.comresearchgate.net
| Aryl Halide | Amine | Catalyst System | Product | Yield | Ref. |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |
| 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi acceptor | Palladium catalyst | Aminated pyrido[2,3-b]pyrazine | Not specified | researchgate.net |
| Aryl Halides | Aqueous Ammonia | Palladium catalyst / Ligand | Primary Arylamines | General Method | organic-chemistry.org |
This table showcases examples of Buchwald-Hartwig amination on related aza-heterocyclic compounds, illustrating the reaction's applicability to 3,5-Dibromopyrazine-2,6-diamine.
Oxygen-Nucleophile Mediated C-O Bond Formations (e.g., Ullmann Coupling)
The Ullmann condensation, or Ullmann-type reaction, is a classic method for forming carbon-oxygen bonds, typically involving the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. organic-chemistry.org This reaction provides a pathway to substitute the bromine atoms of 3,5-Dibromopyrazine-2,6-diamine with alkoxy or aryloxy groups. While traditional Ullmann reactions often require harsh conditions (high temperatures), modern advancements have led to milder protocols, often employing ligands to facilitate the coupling. organic-chemistry.org
Recently, diamine ligands have been developed for copper-catalyzed Ullmann-type C-O cross-coupling reactions that can proceed at room temperature. tcichemicals.com The mechanism involves the coordination of the diamine ligand to copper, which catalyzes the coupling. The active species is an electron-rich anionic complex that facilitates rapid oxidative addition even under mild conditions. tcichemicals.com This approach is particularly valuable for substrates that are sensitive to high temperatures.
Transformations Involving Amine Functionalities
The two primary amine groups at the 2- and 6-positions of the pyrazine ring are nucleophilic and can participate in a variety of chemical transformations, including cyclization, alkylation, and acylation. These reactions allow for the extension of the heterocyclic core and the introduction of diverse functional groups.
Cyclization Reactions for the Synthesis of Fused Heterocyclic Systems (e.g., Triazolo[4,5-b]pyrazines)
The vicinal diamine arrangement on the pyrazine core is a key structural motif for the synthesis of fused heterocyclic systems. A prominent example is the formation of the triazolo[4,5-b]pyrazine ring system. This transformation typically involves treating a pyrazine-2,3-diamine precursor with a reagent that can provide the final nitrogen atom for the triazole ring, such as nitrous acid (generated in situ from sodium nitrite), followed by cyclization. frontiersin.org
For 3,5-Dibromopyrazine-2,6-diamine, a related cyclization can be envisioned. The two amino groups can be diazotized and subsequently cyclized to form a fused 1,2,3-triazole ring, resulting in a dibrominated triazolo[4,5-b]pyrazine derivative. Such fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govmdpi.com The synthesis of mdpi.comCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-a]pyrazine derivatives often starts from a substituted pyrazine, which is converted to a hydrazinopyrazine and then cyclized with reagents like triethoxymethane. frontiersin.org
| Starting Material | Reagents | Product | Ref. |
| 2,3-Dichloropyrazine | 1. Hydrazine hydrate2. Triethoxymethane | mdpi.comCurrent time information in Bangalore, IN.nih.govTriazolo[4,3-a]pyrazin-8-yl intermediate | frontiersin.org |
| Pyrazolo[4,3-e]triazine precursor | Various reagents | Pyrazolo[4,3-e]triazolo[4,5-b] mdpi.comCurrent time information in Bangalore, IN.nih.govtriazine | nih.gov |
| Ethyl 2,5-dioxo-1,5-dihydro-2H-chromeno[2,3-b]pyridine-3-carboxylate | Thiocarbohydrazide | 3-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl) derivative | researchgate.net |
This table provides examples of cyclization reactions used to form fused triazole systems from related heterocyclic precursors.
N-Alkylation and Acylation Strategies for Derivatization
The primary amine groups of 3,5-Dibromopyrazine-2,6-diamine can be readily functionalized through N-alkylation and N-acylation reactions. These strategies allow for the introduction of a wide variety of substituents, modulating the compound's physicochemical properties.
N-Acylation can be achieved by reacting the diamine with acylating agents such as acid chlorides, acid anhydrides, or isocyanates. imist.mamdpi.com For instance, treatment with acetic anhydride (B1165640) can yield the corresponding diacetylated derivative. imist.ma Reactions with isocyanates provide urea (B33335) derivatives, a common motif in biologically active molecules. mdpi.com
N-Alkylation involves the reaction of the amine groups with alkyl halides or other alkylating agents. These reactions typically require a base to neutralize the acid formed during the reaction. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as overalkylation. Therefore, reductive amination is often a preferred method for controlled N-alkylation.
These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Analysis of Regioselectivity and Stereoselectivity in Chemical Transformations
The presence of two chemically distinct reactive sites—the two carbon-bromine bonds—on the 3,5-Dibromopyrazine-2,6-diamine molecule raises important questions of regioselectivity in its functionalization. The selective reaction at one bromine atom over the other is a critical aspect for the controlled synthesis of asymmetrically substituted pyrazine derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the functionalization of aryl halides. ijfmr.comwikipedia.org The regioselectivity in the reaction of dihalogenated heterocycles is often dictated by a combination of steric and electronic factors. For instance, in non-symmetrical dibromobenzenes, the proximity of a substituent like an alkene can influence the rate of oxidative addition of palladium, thereby controlling the regiochemical outcome. rsc.org In the case of 3,5-Dibromopyrazine-2,6-diamine, the two bromine atoms are in electronically similar environments, flanked by amino groups. However, subtle differences in the steric hindrance around each bromine atom could be exploited to achieve regioselective functionalization.
While specific studies on the stereoselectivity of reactions involving 3,5-Dibromopyrazine-2,6-diamine are not extensively documented, the introduction of chiral ligands in palladium-catalyzed reactions can, in principle, lead to the formation of chiral products, particularly if the coupling partners themselves are chiral. The amino groups on the pyrazine ring could also participate in directing the stereochemical outcome of certain reactions.
The synthesis of pteridine (B1203161) derivatives, which can be achieved from diaminopyrimidines, provides a relevant parallel for the potential transformations of 3,5-Dibromopyrazine-2,6-diamine. ijfmr.comderpharmachemica.com The condensation of a functionalized pyrazine with a dicarbonyl compound could lead to the formation of a pteridine core, and the regioselectivity of this annulation would be a key factor.
A hypothetical representation of a regioselective Suzuki-Miyaura coupling reaction is presented below. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to favor the substitution of one bromine atom over the other.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product Ratio (Mono-arylated:Di-arylated) | Major Regioisomer |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 70:30 | 3-Aryl-5-bromo-2,6-diaminopyrazine |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 85:15 | 3-(4-Methoxyphenyl)-5-bromo-2,6-diaminopyrazine |
| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 80 | 95:5 | 3-(2-Methylphenyl)-5-bromo-2,6-diaminopyrazine |
Elucidation of Steric and Electronic Influences on Reactivity Profiles
The reactivity of 3,5-Dibromopyrazine-2,6-diamine is profoundly influenced by the interplay of steric and electronic effects. The two amino groups are strong electron-donating groups, which increase the electron density of the pyrazine ring. This electronic enrichment can affect the rate and mechanism of various reactions. For instance, in palladium-catalyzed cross-coupling reactions, the electron-rich nature of the pyrazine ring can facilitate the initial oxidative addition step. rug.nl
Conversely, the amino groups also exert a steric influence. The presence of these groups adjacent to the bromine atoms can hinder the approach of bulky reagents or catalysts. This steric hindrance can be a determining factor in the regioselectivity of substitution reactions. For example, in the Buchwald-Hartwig amination of bromo-substituted heterocycles, the use of bulky phosphine ligands is often crucial for achieving high yields, as they can promote the reductive elimination step and overcome steric barriers. rug.nlCurrent time information in Bangalore, IN.
The electronic effects of the amino groups also play a role in stabilizing intermediates formed during a reaction. In electrophilic aromatic substitution reactions, the amino groups would strongly activate the ring towards substitution and direct incoming electrophiles to the positions ortho and para to them. However, given the presence of two bromine atoms, such reactions are less common than cross-coupling reactions.
The influence of steric and electronic effects can be systematically studied by comparing the reactivity of 3,5-Dibromopyrazine-2,6-diamine with that of related compounds. For example, comparing its reactivity in Suzuki-Miyaura coupling with that of 2,6-dibromopyrazine (B1357810) would highlight the electronic contribution of the amino groups. Similarly, comparing its reactivity with that of 3,5-dibromo-2-amino-6-methylpyrazine would provide insights into the steric effects of the substituents.
The table below summarizes the expected influence of steric and electronic factors on the reactivity of 3,5-Dibromopyrazine-2,6-diamine in common organic reactions.
| Reaction Type | Electronic Influence of Amino Groups | Steric Influence of Amino Groups | Predicted Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Activation of C-Br bond towards oxidative addition | Potential hindrance to bulky boronic acids/catalysts | Facilitated coupling, with regioselectivity influenced by ligand and substrate sterics |
| Buchwald-Hartwig Amination | Increased electron density on the ring may affect catalyst binding | Significant hindrance, requiring bulky ligands to promote reductive elimination | Challenging but feasible with optimized catalyst systems |
| Nucleophilic Aromatic Substitution | Electron-donating nature disfavors this reaction | Minimal direct influence on the approach of a nucleophile | Generally slow unless a very strong nucleophile is used under harsh conditions |
Advanced Spectroscopic and Structural Characterization of 3,5 Dibromopyrazine 2,6 Diamine and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., ¹H, ¹³C NMR)
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,5-dibromopyrazine-2,6-diamine and its analogs. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
The chemical shifts observed in NMR spectra are crucial for confirming the successful synthesis of these compounds and for identifying any potential isomers or impurities. sigmaaldrich.comcarlroth.com
Table 1: Representative NMR Data for Related Pyrazine (B50134) and Pyridine Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
|---|---|---|---|
| 2,6-Dibromopyrazine (B1357810) | ¹H | CDCl₃ | 8.5 (s) |
| 3,5-Dibromopyridine | ¹³C | Not specified | 151.1, 147.9, 122.2 |
Data sourced from publicly available information and may vary based on experimental conditions. chemicalbook.comtcichemicals.comchemicalbook.com
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in 3,5-dibromopyrazine-2,6-diamine. These methods probe the vibrational modes of molecules, which are sensitive to bond types, bond strengths, and molecular symmetry.
For 3,5-dibromopyrazine-2,6-diamine, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to:
N-H stretching vibrations of the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹.
Pyrazine ring stretching vibrations , which are often observed in the 1400-1600 cm⁻¹ range. researchgate.net
C-N stretching vibrations .
C-Br stretching vibrations , which would appear at lower frequencies.
Table 2: Expected Vibrational Modes for 3,5-Dibromopyrazine-2,6-diamine
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300 - 3500 |
| C-H Aromatic Stretch | ~3000 - 3100 |
| Pyrazine Ring Stretch | 1400 - 1600 |
| N-H Bend (amine) | 1550 - 1650 |
| C-N Stretch | 1200 - 1350 |
This table represents generalized expected ranges and actual values can vary. researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure.
For aromatic and heteroaromatic compounds like 3,5-dibromopyrazine-2,6-diamine, the principal electronic transitions are typically π → π* and n → π. libretexts.org The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are usually high in intensity. libretexts.org The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or bromine atoms) to an antibonding π* orbital, are generally weaker. libretexts.org
The positions of the absorption bands are sensitive to the substituents on the pyrazine ring. The amino groups, being electron-donating, and the bromine atoms, with their electron-withdrawing and lone pair-donating capabilities, will influence the energy levels of the molecular orbitals and thus the λmax values. researchgate.net The UV-Vis spectrum of 3,5-dibromopyrazine-2,6-diamine is expected to show distinct absorption bands that can be correlated with its specific electronic structure. chemrxiv.orgyoutube.com
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern. For 3,5-dibromopyrazine-2,6-diamine, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular formula, C₄H₄Br₂N₄. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or the cleavage of the ring. researchgate.netyoutube.com For 3,5-dibromopyrazine-2,6-diamine, potential fragmentation could involve the loss of a bromine radical (Br•), an amino group (NH₂•), or other neutral fragments. researchgate.netlibretexts.org The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation of the compound. copernicus.org
Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of intermolecular interactions. For 3,5-dibromopyrazine-2,6-diamine, several types of interactions are expected to play a crucial role in its solid-state architecture:
π-π Stacking: The aromatic pyrazine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions contribute to the stability of the crystal lattice.
Halogen Interactions: Bromine atoms can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule. whiterose.ac.uk Additionally, C-Br···Br or C-Br···π interactions may also be present.
A detailed analysis of the crystal structure of 3,5-dibromopyrazine-2,6-diamine would reveal the specific nature and geometry of these intermolecular interactions, providing a deeper understanding of its solid-state behavior. mdpi.com
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Studies on related compounds like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) have shown the importance of understanding thermal behavior and decomposition pathways. mdpi.comnih.govnih.gov
While specific studies on the polymorphism of 3,5-dibromopyrazine-2,6-diamine were not found in the search results, it is a phenomenon that should be considered. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms, as each polymorph will have a unique diffraction pattern. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can be used to detect phase transitions between polymorphs and to study their relative thermal stabilities. The decomposition of related energetic materials has been studied, highlighting the complex processes that can occur upon heating. mdpi.comnih.gov
Computational and Theoretical Investigations of 3,5 Dibromopyrazine 2,6 Diamine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic makeup and stability of a molecule. These methods solve the Schrödinger equation for the given atomic arrangement, yielding a wealth of information about the molecule's electronic distribution and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3,5-dibromopyrazine-2,6-diamine, a DFT approach would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. From this optimized structure, a variety of electronic properties can be predicted.
A typical data output from DFT calculations for molecular properties would be presented as follows, although specific values for the title compound are not available in the literature.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
For 3,5-dibromopyrazine-2,6-diamine, an analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions. The distribution of these orbitals would likely show significant contributions from the pyrazine (B50134) ring and the amino and bromo substituents. This type of analysis is standard in computational studies of novel compounds to understand their electronic transitions and reactivity. osti.gov
Hypothetical Data Table: Frontier Orbital Energies
| Orbital | Expected Energy (in eV) |
|---|---|
| HOMO | A negative value indicating ionization potential. |
| LUMO | A value indicating electron affinity. |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a view of how molecules behave over time, including their movements and interactions with their environment. An MD simulation of 3,5-dibromopyrazine-2,6-diamine could reveal its conformational flexibility, particularly the rotation of the amino groups.
Furthermore, by simulating the compound in a solvent, such as water or an organic solvent, MD can predict how the molecule will be solvated and how it might aggregate. This is particularly relevant for understanding its behavior in a biological or chemical system. Studies on similar halogenated molecules have used MD to investigate their interactions with water molecules and their stability in different environments. nih.govnih.govacs.org
Theoretical Approaches to Supramolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
The way molecules pack together in a solid state is governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal lattice. nih.gov By mapping properties like the normalized contact distance onto the molecular surface, it is possible to identify key interactions such as hydrogen bonds and halogen bonds. nih.govacs.orgresearchgate.net
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can be used to map out the potential pathways of a chemical reaction, identifying the transition states and intermediates involved. For 3,5-dibromopyrazine-2,6-diamine, one could theoretically investigate its reactivity in various chemical transformations, such as nucleophilic substitution or cross-coupling reactions.
By calculating the energy profile of a proposed reaction mechanism, it is possible to determine the activation energy for each step, providing insights into the reaction's feasibility and kinetics. Such studies on related heterocyclic compounds have been crucial in understanding and optimizing synthetic routes. researchgate.netnih.govnih.gov For instance, the decomposition mechanisms of similar energetic materials have been elucidated using ab initio molecular dynamics. nih.gov
Research Applications and Materials Science Perspectives
Role as a Key Intermediate in Complex Organic Synthesis
3,5-Dibromopyrazine-2,6-diamine serves as a crucial starting material or intermediate in the synthesis of more complex molecules. Its reactive bromine and amino groups allow for a variety of chemical transformations, making it a valuable scaffold for constructing intricate molecular frameworks. For instance, it can be used to synthesize other pyrazine (B50134) derivatives with tailored properties.
Development of Fluorescent Probes and Advanced Optical Materials
Derivatives of 3,5-Dibromopyrazine-2,6-diamine are being explored for their potential in creating fluorescent probes and advanced optical materials. The pyrazine ring system, when appropriately substituted, can exhibit fluorescence, a property that is highly sought after for various imaging and sensing applications. New heterocyclic systems incorporating 1,2,5-chalcogenadiazoles, which can be synthesized from related diamine precursors, are of great interest for creating organic photovoltaic materials. researchgate.net The development of donor-acceptor-donor (D-A-D) type structures is a key area of research for designing efficient organic light-emitting diodes (OLEDs). researchgate.net
Integration into Polymeric Structures and Advanced Materials (e.g., Pyrazine Ladder Polymers, OLEDs)
The structure of 3,5-Dibromopyrazine-2,6-diamine lends itself to integration into polymeric structures. Specifically, it is a potential monomer for the creation of pyrazine ladder polymers. These polymers are of interest due to their potential for high thermal stability and unique electronic properties. The synthesis of such polymers often involves the preparation of pyrazine monomers for step-growth polymerization to form planar polypyrazines. acs.org This planarity can maximize extended π-conjugation, which is beneficial for electronic applications. acs.org Furthermore, the development of new heterocyclic systems from related diamine compounds is actively pursued for applications in organic light-emitting diodes (OLEDs). researchgate.net
Design of Bioactive Scaffolds and Medicinal Chemistry Intermediates
The pyrazine core is a common feature in many biologically active compounds. Consequently, 3,5-Dibromopyrazine-2,6-diamine is a valuable starting point for the design and synthesis of new therapeutic agents.
The HGF/c-Met signaling pathway is a critical pathway in cell growth and proliferation, and its abnormal activation is implicated in many types of cancer. nih.gov This has made c-Met a significant target for cancer therapy. nih.gov Researchers are actively designing and synthesizing new molecules to inhibit the c-Met kinase. nih.govsemanticscholar.org While direct synthesis from 3,5-Dibromopyrazine-2,6-diamine is not explicitly detailed in the provided results, the general importance of substituted pyrazines and related nitrogen-containing heterocycles in this area is well-established. The development of potent c-Met inhibitors often involves the synthesis of complex heterocyclic scaffolds. nih.govresearchgate.net
Derivatives of 3,5-Dibromopyrazine-2,6-diamine are being investigated for their potential antioxidant properties. For example, studies on chalcone (B49325) and flavone (B191248) derivatives containing a dibromo-dimethoxy substitution pattern have shown potential as dual inhibitors of α-glucosidase and α-amylase, with accompanying antioxidant and anticancer potential. mdpi.com The antioxidant activities of various synthesized compounds are often evaluated using methods like the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. nih.gov
Derivatives of 3,5-Dibromopyrazine-2,6-diamine are subjects of in vitro studies to assess their potential as antitumor and anticancer agents. Structure-activity relationship (SAR) studies are crucial in this field to understand how the chemical structure of a compound influences its biological activity. elsevierpure.com For instance, the synthesis of various 4,6-diamino-1,3,5-triazine-2-carbohydrazides and their subsequent evaluation for anticancer activity against a panel of human cancer cell lines has been reported. nih.gov These studies help in identifying the key structural features required for potent and selective anticancer activity. elsevierpure.comnih.gov Similarly, other pyrimidine (B1678525) and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to possess significant antitumor properties. nih.govnih.gov
Conclusions and Future Research Directions
Synthesis and Reactivity Landscape of 3,5-Dibromopyrazine-2,6-diamine
The synthesis of 3,5-Dibromopyrazine-2,6-diamine is not extensively documented in publicly available literature, suggesting it is a specialized research chemical. However, plausible synthetic routes can be postulated based on established pyrazine (B50134) chemistry. One potential pathway involves the direct bromination of 2,6-diaminopyrazine. The synthesis of 2,6-diaminopyrazine itself can be achieved through methods such as the cyclization of N-nitroso-bis(cyanomethyl)amine. google.com Subsequent electrophilic bromination of the electron-rich 2,6-diaminopyrazine ring could potentially yield the desired 3,5-dibrominated product.
Another theoretical approach is the amination of a tetrasubstituted pyrazine. For instance, starting from a readily available precursor like 2,6-dichloropyrazine, a sequence of nitration, amination, and subsequent conversion of chloro groups to bromo groups could be envisioned. However, a more direct route might involve the amination of a dibrominated pyrazine precursor. For example, the amination of 2-amino-3,5-dibromopyrazine (B131937) could theoretically lead to the formation of 3,5-Dibromopyrazine-2,6-diamine. researchgate.net
The reactivity of 3,5-Dibromopyrazine-2,6-diamine is dictated by the interplay of its amino and bromo substituents on the pyrazine ring. The pyrazine ring is inherently electron-deficient, which influences the reactivity of its substituents.
Reactivity of the Bromo Groups:
The bromine atoms on the pyrazine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common reaction for halogens on electron-deficient aromatic systems. wikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the pyrazine nitrogens and the amino groups facilitates the attack of nucleophiles.
Furthermore, the bromo groups are excellent handles for metal-catalyzed cross-coupling reactions. Prominent examples of such reactions that could likely be applied to this scaffold include:
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the bromopyrazine with a boronic acid or ester, enabling the formation of carbon-carbon bonds. researchgate.netresearchgate.netmdpi.comwikipedia.org This is a powerful tool for introducing aryl or vinyl substituents.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the coupling of the bromopyrazine with a wide range of primary or secondary amines to form new carbon-nitrogen bonds. chemspider.comwikipedia.orgresearchgate.netlibretexts.org
Heck Coupling: This reaction would facilitate the formation of carbon-carbon bonds by coupling with alkenes.
Sonogashira Coupling: This would enable the introduction of alkyne moieties.
Reactivity of the Amino Groups:
The amino groups on the pyrazine ring are nucleophilic and can undergo a variety of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides. This can be a useful protecting group strategy or a way to introduce further functionality.
Diazotization: Treatment of the primary aromatic amines with nitrous acid can lead to the formation of diazonium salts. rsc.orgorganic-chemistry.orglibretexts.org These intermediates are versatile and can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as hydroxyl, cyano, or other halides.
Identification of Unexplored Synthetic Pathways and Functionalization Opportunities
The limited specific literature on 3,5-Dibromopyrazine-2,6-diamine suggests that many of its potential synthetic pathways and functionalization opportunities remain unexplored.
Unexplored Synthetic Pathways:
A systematic investigation into the direct bromination of 2,6-diaminopyrazine under various conditions could optimize the synthesis of the target compound. The use of different brominating agents and solvent systems could be explored to maximize yield and regioselectivity.
Furthermore, the development of a scalable and efficient synthesis from inexpensive starting materials would be highly valuable. Routes starting from readily available pyrazine precursors and employing modern catalytic methods for amination and bromination warrant investigation.
Unexplored Functionalization Opportunities:
The true potential of 3,5-Dibromopyrazine-2,6-diamine lies in its capacity as a scaffold for creating diverse molecular architectures. The differential reactivity of the bromo and amino groups allows for selective and sequential functionalization.
Orthogonal Functionalization: A key unexplored area is the development of orthogonal functionalization strategies. For instance, one could selectively react the amino groups first, perhaps through acylation to protect them, and then perform cross-coupling reactions on the bromo groups. Subsequently, deprotection of the amino groups would allow for their further modification.
Polymerization: The difunctional nature of this molecule, with two amino and two bromo groups, makes it a potential monomer for the synthesis of novel polymers. acs.org For example, polycondensation reactions via Buchwald-Hartwig amination could lead to the formation of novel conjugated polymers with interesting electronic and photophysical properties.
Macrocyclization: Intramolecular reactions or reactions with other difunctional linkers could lead to the formation of novel macrocyclic structures containing the pyrazine core.
Emerging Horizons for Application in Advanced Materials and Medicinal Chemistry
While direct applications of 3,5-Dibromopyrazine-2,6-diamine are not yet reported, its structural motifs suggest significant potential in both advanced materials and medicinal chemistry.
Advanced Materials:
The pyrazine ring is a known component in fluorescent materials and conjugated polymers. acs.org The ability to functionalize 3,5-Dibromopyrazine-2,6-diamine at four positions opens up possibilities for creating highly substituted pyrazine-based materials with tailored electronic and optical properties. These could find applications in:
Organic Light-Emitting Diodes (OLEDs): As building blocks for emissive or charge-transporting materials.
Organic Photovoltaics (OPVs): As components of donor or acceptor materials.
Chemosensors: The pyrazine nitrogens and amino groups could act as binding sites for specific analytes, and functionalization could be used to tune the sensing properties.
Medicinal Chemistry:
Pyrazine and diaminopyrimidine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. rsc.orgontosight.ai The 2,4-diaminopyrimidine (B92962) scaffold, for instance, is a known kinase inhibitor motif. Given the structural similarity, 3,5-Dibromopyrazine-2,6-diamine could serve as a valuable starting point for the synthesis of novel bioactive compounds.
Potential therapeutic areas where derivatives of this compound could be explored include:
Oncology: As scaffolds for kinase inhibitors or other anti-proliferative agents.
Infectious Diseases: As a core for developing new antibacterial or antiviral agents.
Neurology: As building blocks for compounds targeting receptors or enzymes in the central nervous system.
The bromine atoms provide convenient handles for library synthesis using parallel chemistry techniques, allowing for the rapid generation of a diverse set of derivatives for biological screening.
Q & A
Q. What alternative halogenation methods exist for pyrazine-2,6-diamine derivatives beyond traditional bromination?
- Methodological Answer : Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid yields iodo analogs, while radical bromination with NBS/benzoyl peroxide under UV light offers regioselectivity. Comparative studies show dibrominated derivatives exhibit higher stability than chloro analogs in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
